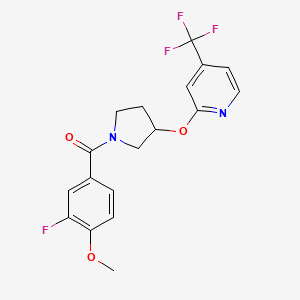

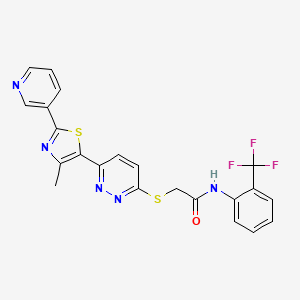

1-(1-(2-Chlorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(1-(2-Chlorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione" is a chemical entity that appears to be related to a class of compounds with pharmacological significance. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as imidazolidine-2,4-dione derivatives and chlorobenzyl components, which are of interest in medicinal chemistry due to their various pharmacological actions .

Synthesis Analysis

The synthesis of related compounds involves the preparation of imidazolidine-2,4-dione derivatives with various substitutions. For instance, the synthesis of 3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline dione and its derivatives has been reported, where the 1-hydrogen atoms of the compound were substituted to test for hypotensive activities . Similarly, the synthesis of 2,2-dialkyl-1'-(N-substituted aminoalkyl)-spiro-(chroman-4,4'-imidazolidine)-2',5'-diones has been described, with evaluation for antiarrhythmic activity . These studies suggest that the synthesis of the compound would likely involve multi-step organic synthesis with careful selection of substituents to achieve the desired pharmacological properties.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction techniques. For example, the crystal structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione was determined, revealing an unexpected conformation stabilized by various intermolecular interactions . Similarly, the conformation of arylidene-imidazolone derivatives has been studied, showing differences in the location of substituents at the N atoms of the piperazine ring . These findings indicate that the molecular structure of the compound would also be characterized by its conformation and intermolecular interactions, which could be crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactions involving imidazolidine-2,4-dione derivatives typically include substitutions at various positions to modify the compound's pharmacological profile. For instance, the synthesis of 5-arylidene imidazolidine-2,4-dione derivatives involved structural modifications to assess their anti-arrhythmic activity . These reactions are likely to be sensitive to the conditions used, such as the choice of solvents, reagents, and catalysts, which would need to be optimized for the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-dione derivatives are influenced by their molecular structure and substituents. The compounds discussed in the papers exhibit significant pharmacological activities, such as hypotensive and antiarrhythmic effects, which are likely related to their chemical properties . The optimization of these properties, including lipophilicity, basicity, and metabolic stability, is crucial for improving the pharmacokinetic profile and reducing off-target activities, as seen in the discovery of selective cannabinoid CB2 receptor agonists . Therefore, the physical and chemical properties of "1-(1-(2-Chlorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione" would be key factors in its potential as a pharmacological agent.

Applications De Recherche Scientifique

Anti-arrhythmic Properties

Research has investigated the synthesis and structure-activity relationship of new anti-arrhythmic derivatives of imidazolidine-2,4-dione, including halogen substituted compounds. These compounds, particularly one with properties of class Ia anti-arrhythmic agents according to the Vaughan Williams classification, have shown significant activity in in vitro heart perfusion tests and rat models. Their anti-arrhythmic potential highlights the utility of imidazolidine derivatives in cardiac therapeutic applications (Pękala et al., 2005).

Hypoglycemic Activity

A series of imidazolidine-2,4-dione derivatives were synthesized and evaluated for their hypoglycemic activity. These compounds, designed as analogs of the hypoglycemic agent rosiglitazone, showed significant effects on insulin-induced adipocyte differentiation and in vivo hypoglycemic activity in diabetic mouse models. This research underscores the potential of imidazolidine derivatives in the treatment of diabetes (Oguchi et al., 2000).

Anticancer and ABCB1 Inhibition

Imidazolidin-2,4-dione derivatives have been studied for their inhibitory action on the ABCB1 cancer efflux pump, displaying potent cytotoxic and antiproliferative properties, particularly against T-lymphoma cells and multidrug-resistant cells. The structural analysis and biological evaluation of these compounds contribute to the development of effective chemotherapeutic agents (Żesławska et al., 2019).

Dual 5-HT1A Receptor and Serotonin Transporter Affinity

A study on imidazolidine-2,4-dione derivatives aimed at compounds with dual 5-HT1A receptor and serotonin transporter affinity. Selected compounds demonstrated a pharmacological profile potentially beneficial for enhancing serotonin transporter blocking efficacy, indicating their relevance in developing antidepressant and anxiolytic therapies (Czopek et al., 2013).

Antimicrobial and Chemosensitizer Applications

Amine derivatives of 5-aromatic imidazolidine-4-ones have been evaluated for their ability to enhance antibiotic effectiveness against Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). These studies suggest the potential of imidazolidine derivatives as chemosensitizers to restore antibiotic efficacy against resistant bacterial strains (Matys et al., 2015).

Propriétés

IUPAC Name |

1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O3/c1-25-11-10-21-17(23)13-22(18(21)24)15-6-8-20(9-7-15)12-14-4-2-3-5-16(14)19/h2-5,15H,6-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCUWLSCDGFUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-Chlorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2548390.png)

![4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine](/img/structure/B2548394.png)

![8-((4-Chlorophenyl)sulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2548395.png)

![N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2548401.png)

![6-methyl-4-oxo-N-(2-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2548404.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2548405.png)

![N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2548406.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2548407.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2548410.png)